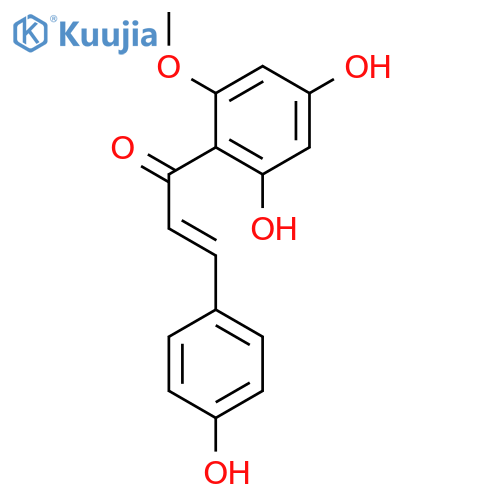Cas no 62014-87-3 (Helichrysetin)

Helichrysetin structure
商品名:Helichrysetin
Helichrysetin 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-one, 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-
- Helichrysetin
- (2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-2-prop en-1-one
- 1-(2,4-DIHYDROXY-6-METHOXY-PHENYL)-3-(4-HYDROXY-PHENYL)-PROPENONE
- 4',6'-dihydroxy-2',4-dimethoxychalcone
- 6'-O-methylisosalipurpol
- 4,2',4'-Trihydroxy-6'-methoxychalcone
- (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- (2E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- SCHEMBL2126372
- HY-N4058
- MFCD12546716
- UNII-MJ0KMG7AW4
- 62014-87-3
- AKOS032948840
- MJ0KMG7AW4
- CHEBI:178332
- (2E)-1-(2,4-DIHYDROXY-6-METHOXYPHENYL)-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
- 2-Propen-1-one, 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-, (2E)-
- DTXSID001317482
- CS-0024563
- (E)-1-(2,4-dihydroxy-6-methoxy-phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- MS-24082
- helichysetin
- LMPK12120300
- CHEMBL507998
- [ "" ]
- 2',4,4'-Trihydroxy 6'-methoxychalcone
- G13798
- GLXC-10739
- DA-74078
-
- MDL: MFCD12546716
- インチ: InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+
- InChIKey: OWGUBYRKZATRIT-QPJJXVBHSA-N
- ほほえんだ: COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)O
計算された属性
- せいみつぶんしりょう: 286.08400
- どういたいしつりょう: 286.08412354 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 286.28
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 87Ų
じっけんとくせい
- 色と性状: Orange powder
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 532.0±50.0 °C at 760 mmHg
- フラッシュポイント: 201.0±23.6 °C
- PSA: 86.99000
- LogP: 2.70810
- じょうきあつ: 0.0±1.5 mmHg at 25°C
Helichrysetin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Helichrysetin 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
Helichrysetin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN1727-5mg |
Helichrysetin |
62014-87-3 | 96.32% | 5mg |
¥ 2570 | 2024-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL85749-10MG |
Helichrysetin |
62014-87-3 | 10mg |
¥4449.94 | 2025-01-16 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1727-1 mg |
Helichrysetin |
62014-87-3 | 96.32% | 1mg |
¥1237.00 | 2022-04-26 | |
| MedChemExpress | HY-N4058-5mg |
Helichrysetin |
62014-87-3 | 99.92% | 5mg |
¥3100 | 2024-05-24 | |
| MedChemExpress | HY-N4058-1mg |
Helichrysetin |
62014-87-3 | 99.92% | 1mg |
¥1485 | 2024-05-24 | |
| TargetMol Chemicals | TN1727-1mg |
Helichrysetin |
62014-87-3 | 96.32% | 1mg |
¥ 1190 | 2024-07-20 | |
| TargetMol Chemicals | TN1727-10 mg |
Helichrysetin |
62014-87-3 | 96.32% | 10mg |
¥ 5,197 | 2023-07-11 | |
| A2B Chem LLC | AG74825-50mg |
helichrysetin |
62014-87-3 | 99% By HPLC | 50mg |
$3283.00 | 2024-04-19 | |
| Aaron | AR00EHJP-1mg |
Helichrysetin |
62014-87-3 | 98% | 1mg |
$75.00 | 2025-02-11 | |
| 1PlusChem | 1P00EHBD-1mg |
helichrysetin |
62014-87-3 | 99% | 1mg |
$169.00 | 2024-04-22 |
Helichrysetin 関連文献
-
Saleta Vazquez-Rodriguez,Roberto Figueroa-Guí?ez,Maria Jo?o Matos,Lourdes Santana,Eugenio Uriarte,Michel Lapier,Juan Diego Maya,Claudio Olea-Azar Med. Chem. Commun. 2013 4 993
-
Gloria Mazzone,Naim Malaj,Annia Galano,Nino Russo,Marirosa Toscano RSC Adv. 2015 5 565
-
Rudra Chakravarti,Rajveer Singh,Arijit Ghosh,Dhritiman Dey,Priyanka Sharma,Ravichandiran Velayutham,Syamal Roy,Dipanjan Ghosh RSC Adv. 2021 11 16711
-
Xiao-Ni Ma,Chun-Lan Xie,Zi Miao,Quan Yang,Xian-Wen Yang RSC Adv. 2017 7 14114
-
5. South African plant extractives. Part III. Helichrysin, a new chalcone glucoside from a Helichrysum speciesWinifred G. Wright J. Chem. Soc. Perkin Trans. 1 1976 1819
62014-87-3 (Helichrysetin) 関連製品
- 1775-97-9(Flavokawain b)
- 961-29-5(Isoliquiritigenin)
- 1776-30-3(2',4'-DIHYDROXYCHALCONE)
- 144506-14-9(Licochalcone C)
- 18956-16-6(Cardamonin)
- 19309-14-9((E)-Cardamonin)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1189426-16-1(Sulfadiazine-13C6)
推奨される供給者
Amadis Chemical Company Limited
(CAS:62014-87-3)Helichrysetin

清らかである:99%
はかる:5mg
価格 ($):216.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:62014-87-3)Helichrysetin

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ